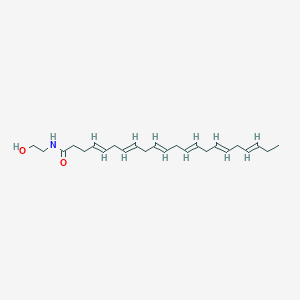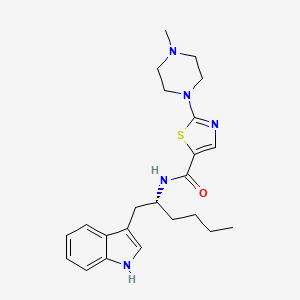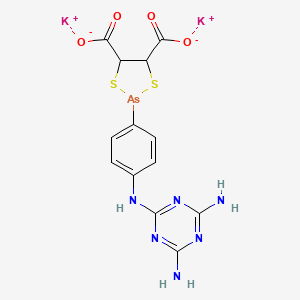
(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synaptamide, also known as N-docosahexaenoylethanolamine, is an endogenous metabolite derived from docosahexaenoic acid (DHA). It is known for its potent neurogenic, neuritogenic, and synaptogenic activities. Synaptamide has been shown to play a significant role in neuroinflammation, neuroprotection, and cognitive functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synaptamide can be synthesized in neuronal cells from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The synthesis involves the formation of N-docosahexaenoylphosphatidylethanolamine (NDoPE) as an intermediate, which is then hydrolyzed to produce synaptamide. The process is mediated by N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD) .
Industrial Production Methods
Industrial production methods for synaptamide are not well-documented. the synthesis in a laboratory setting involves the use of specific reagents and conditions to ensure the efficient conversion of docosahexaenoic acid to synaptamide.
Analyse Des Réactions Chimiques
Types of Reactions
Synaptamide undergoes various chemical reactions, including:
Oxidation: Synaptamide can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups in synaptamide.
Substitution: Synaptamide can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving synaptamide include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of synaptamide include oxidized metabolites, reduced forms of synaptamide, and substituted derivatives. These products can have different biological activities and properties.
Applications De Recherche Scientifique
Synaptamide has a wide range of scientific research applications, including:
Chemistry: Synaptamide is studied for its chemical properties and reactions, which can lead to the development of new compounds with potential therapeutic applications.
Biology: In biological research, synaptamide is investigated for its role in neurogenesis, neuritogenesis, and synaptogenesis.
Medicine: Synaptamide has potential therapeutic applications in the treatment of neuroinflammatory and neurodegenerative conditions.
Mécanisme D'action
Synaptamide exerts its effects through the activation of G-protein-coupled receptor 110 (GPR110). Upon binding to GPR110, synaptamide activates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. This activation leads to the inhibition of nuclear factor kappa B (NF-κB) translocation into the nucleus, thereby reducing the expression of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anandamide: Anandamide is another endocannabinoid-like compound derived from arachidonic acid. It has similar neurogenic and anti-inflammatory properties but acts on different receptors.
Oleoylethanolamide: This compound is derived from oleic acid and has been shown to have anti-inflammatory and neuroprotective effects.
Palmitoylethanolamide: Derived from palmitic acid, this compound also exhibits anti-inflammatory and neuroprotective properties.
Uniqueness of Synaptamide
Synaptamide is unique due to its specific binding to GPR110 and its potent neurogenic, neuritogenic, and synaptogenic activities. Its ability to modulate neuroinflammation and improve cognitive functions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H37NO2 |
|---|---|
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
(4E,7E,10E,13E,16E,19E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
Clé InChI |
GEEHOLRSGZPBSM-SFGLVEFQSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCCO |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)
![4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile](/img/structure/B15073617.png)


![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)


![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
